Unraveling the Cellular Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique bi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have been explored for their potential as anticancer, anti-inflammatory, anticonvulsant, and antiviral agents, among others.[1][3] The compound of interest, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, incorporates this versatile heterocycle along with a piperidine moiety, a common feature in centrally active pharmaceuticals, and a methoxyphenyl group, suggesting potential interactions with biogenic amine receptors.
Given the structural motifs present in 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, a logical starting point for investigating its mechanism of action is to hypothesize its interaction with G-protein coupled receptors (GPCRs). GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of existing drugs.[4] This guide will provide a comprehensive, in-depth framework for elucidating the mechanism of action of this compound in cell models, with a primary focus on its potential activity as a GPCR modulator.
Deconstructing the Hypothesis: A Tiered Approach to Target Deconvolution
Our investigation will follow a systematic, tiered approach, beginning with broad functional screens to identify potential GPCR subtype engagement and progressing to more detailed mechanistic studies to characterize the nature of the interaction. This strategy ensures a logical and efficient use of resources while building a robust data package.
Tier 1: Broad Functional Screening for GPCR Activity
The initial step is to determine if 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine elicits any functional response in cells known to express a variety of GPCRs. We will employ two primary high-throughput screening (HTS)-compatible assays that cover the major GPCR signaling pathways: calcium flux and cAMP modulation.
Caption: Tier 1 experimental workflow for broad functional screening.
1. Calcium Flux Assay for Gq-Coupled GPCRs
Principle: Gq-coupled GPCR activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration.[5][6] This change can be detected using fluorescent calcium indicators.
Cell Plating: Seed cells stably expressing a panel of Gq-coupled GPCRs into 384-well black-walled, clear-bottom microplates and culture overnight.
Dye Loading: Remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) to each well.[7] Incubate for 1 hour at 37°C.
Compound Preparation: Prepare a serial dilution of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine in an appropriate assay buffer.
Assay Execution: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compound to the cells and immediately begin to kinetically measure the fluorescence intensity.
Data Analysis:
Agonist Mode: An increase in fluorescence upon compound addition indicates agonist activity.
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the expressed receptor. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
2. cAMP Assay for Gs- and Gi-Coupled GPCRs
Principle: Gs-coupled GPCRs activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[8][9] These changes in cAMP can be quantified using various assay formats, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.[4][9][10][11]
Cell Plating: Plate cells expressing a panel of Gs- or Gi-coupled GPCRs in a 384-well low-volume white microplate and culture overnight.
Compound Stimulation:
Gs-coupled (Agonist): Add serial dilutions of the test compound and incubate.
Gi-coupled (Agonist): Add serial dilutions of the test compound along with a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. A decrease in the forskolin-stimulated cAMP level indicates Gi activation.
Antagonist Mode: Pre-incubate with the test compound before adding a known agonist (for Gs) or an agonist plus forskolin (for Gi).
Cell Lysis and Detection: Add the HTRF lysis buffer containing the europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP analog. Incubate to allow for competition.
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the intracellular cAMP concentration.
Assay
Expected Outcome for Agonist
Expected Outcome for Antagonist
Potential GPCR Coupling
Calcium Flux
Increase in intracellular Ca2+
Inhibition of reference agonist-induced Ca2+ flux
Gq
cAMP (Gs)
Increase in intracellular cAMP
Inhibition of reference agonist-induced cAMP increase
Gs
cAMP (Gi)
Decrease in forskolin-stimulated cAMP
Reversal of reference agonist-induced cAMP decrease
Gi
Tier 2: Elucidating the Signaling Pathway
Once a "hit" is identified in the primary screens, the next step is to delve deeper into the specific signaling pathway being modulated. This involves confirming the G-protein dependence and exploring potential G-protein-independent signaling through β-arrestin recruitment.
A Methodological Guide to Characterizing the Pharmacokinetic Profile of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific pharmacokinetic data for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is not extensively available in the public dom...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific pharmacokinetic data for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is not extensively available in the public domain. This guide, therefore, serves as a comprehensive methodological framework for its determination, drawing upon established principles of drug metabolism and pharmacokinetic analysis for analogous chemical structures.
Introduction
The therapeutic potential of any novel chemical entity is intrinsically linked to its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a safe and effective drug. This technical guide outlines a systematic approach to fully characterize the pharmacokinetic properties of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, a molecule featuring a 1,2,4-oxadiazole core, a methoxyphenyl group, and a piperidine moiety. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is noted for its metabolic stability and diverse biological activities.[1] The presence of the methoxyphenyl and piperidine groups suggests potential sites for metabolic transformation, which are critical to investigate.
This document provides both the theoretical rationale and practical, step-by-step protocols for a comprehensive PK evaluation, designed to meet the rigorous standards of preclinical drug development.
Part 1: In Silico and In Vitro Characterization: Building a Predictive Foundation
A tiered approach, beginning with computational and in vitro assays, is a cost-effective strategy to predict human pharmacokinetics and identify potential liabilities early in development.
In Silico ADME Prediction
Computational models provide a valuable first pass assessment of a compound's likely pharmacokinetic behavior. These models can predict a range of properties that inform subsequent experimental design.
Key Predicted Properties:
Solubility: Crucial for absorption.
Lipophilicity (LogP/LogD): Influences membrane permeability, protein binding, and volume of distribution.
Plasma Protein Binding: Affects the unbound fraction of the drug available for therapeutic effect and clearance.
CYP450 Metabolism: Identifies which cytochrome P450 enzymes are likely to metabolize the compound and its potential for drug-drug interactions (DDIs).
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeted compounds.
Experimental Protocol: In Silico ADME Modeling
Software Selection: Utilize validated software platforms such as Schrödinger's QikProp, Simcyp, or similar ADME prediction tools.[2][3]
Input: Generate a 3D structure of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine.
Execution: Run the ADME prediction module according to the software's instructions.
Analysis: Compare the predicted values against the ranges typical for orally bioavailable drugs (e.g., Lipinski's Rule of Five). This initial screen will highlight potential areas of concern, such as poor solubility or high predicted clearance.
In Vitro Metabolic Stability
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These assays evaluate the rate at which the compound is metabolized by liver enzymes.
Key Assays:
Microsomal Stability Assay: Determines the intrinsic clearance by phase I enzymes (primarily CYPs).
Hepatocyte Stability Assay: Provides a more complete picture of metabolic clearance, including both phase I and phase II metabolism.
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound stock solution (in DMSO), positive control (e.g., testosterone), and analytical standards.
Reaction Preparation: In a 96-well plate, combine HLM and the test compound in a phosphate buffer.
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
Time Points: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 Inhibition and Induction
It is crucial to assess the potential for the test compound to inhibit or induce CYP enzymes, as this can lead to clinically significant drug-drug interactions.
Materials: Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), fluorogenic probe substrates for each isozyme, NADPH regenerating system.
Assay: Co-incubate the test compound at various concentrations with each CYP isozyme, its specific probe substrate, and the NADPH system at 37°C.
Detection: Measure the fluorescent signal generated by the metabolism of the probe substrate over time.
Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Plasma Protein Binding
The extent of binding to plasma proteins such as albumin and alpha-1-acid glycoprotein determines the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.
Apparatus: Use a RED device with semi-permeable membranes (8 kDa MWCO).
Procedure: Add plasma containing the test compound to one chamber and buffer to the other.
Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Analysis: Collect samples from both chambers and quantify the total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber using LC-MS/MS.
Calculation: Determine the fraction unbound (fu) from the ratio of the concentration in the buffer to the concentration in the plasma.
Part 2: In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, in vivo studies in animal models are essential to understand the compound's behavior in a whole organism. Rodent models are typically used for initial PK screening.
Single-Dose Pharmacokinetic Study in Rodents
This is the cornerstone study to determine key PK parameters.
Experimental Design:
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[4]
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen (-80°C) until analysis.
Experimental Workflow Diagram
Caption: Workflow for an in vivo pharmacokinetic study.
Bioanalysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine in plasma.
Pharmacokinetic Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following parameters:
Identifying the major metabolites is crucial for understanding clearance pathways and assessing the safety of metabolites.
Experimental Protocol: In Vivo Metabolite Identification
Sample Collection: Collect plasma, urine, and feces from animals in the PK study.
Sample Preparation: Pool samples from late time points.
High-Resolution LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Processing: Use metabolite identification software to search for potential biotransformations (e.g., oxidation, demethylation, glucuronidation) of the parent compound. The methoxyphenyl group is a likely site for O-demethylation, and the piperidine ring is susceptible to hydroxylation.
Structure Elucidation: Propose structures for the observed metabolites based on their mass shifts and fragmentation patterns.
Part 3: Data Synthesis and Interpretation
The final step is to integrate all in vitro and in vivo data to build a comprehensive pharmacokinetic profile of the compound.
Data Summary Table
Parameter
Assay
Result
Interpretation
Absorption
Aqueous Solubility
Kinetic Solubility Assay
[Data]
Predicts dissolution in the GI tract.
Permeability
Caco-2 Permeability
[Data]
Predicts intestinal absorption rate.
Oral Bioavailability (F%)
In Vivo PK (Rat)
[Data]
Overall fraction of oral dose reaching systemic circulation.
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Abstract This document details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-[3...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. This compound, a key heterocyclic structure in medicinal chemistry, requires a reliable analytical method for its characterization and quality control during drug development. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, ensuring optimal peak shape and resolution. UV detection is employed for quantification. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This application note serves as a comprehensive guide for researchers and quality control analysts, providing a ready-to-implement protocol for the quantification of this and structurally related compounds.
Introduction
The 1,2,4-oxadiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The specific analyte, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, combines this active heterocycle with a piperidine moiety, another crucial pharmacophore found in numerous pharmaceuticals.[6] The piperidine ring can influence the compound's solubility, basicity, and pharmacokinetic profile. Accurate quantification of such compounds is paramount for purity assessment, stability studies, and formulation development in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, accessible, and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. This note provides a logical, science-driven approach to developing and validating an HPLC method tailored to the specific physicochemical properties of the target analyte.
Analyte Properties & Methodological Rationale
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[7]
Property
Value / Characteristic
Implication for HPLC Method Development
Structure
See Figure 1
Contains aromatic rings (methoxyphenyl, oxadiazole) and a saturated heterocycle (piperidine).
Molecular Formula
C₁₄H₁₇N₃O₂
Indicates the presence of multiple nitrogen and oxygen atoms, which can act as hydrogen bond acceptors.
Molecular Weight
275.31 g/mol
A typical small molecule suitable for standard HPLC analysis.
Predicted LogP
~2.1
Suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
Key Functional Groups
Piperidine Ring (basic), Ether, Oxadiazole
The basic piperidine nitrogen is the most critical group. Its pKa dictates that mobile phase pH must be controlled to ensure a consistent ionization state and prevent peak tailing due to interactions with residual silanols on the stationary phase.[8]
Chromophores
Methoxyphenyl and 1,2,4-oxadiazole rings
These aromatic systems are expected to exhibit strong UV absorbance, making UV detection a suitable choice for quantification.
Figure 1: Chemical Structure of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine(Image of the chemical structure would be placed here)
Causality Behind Experimental Choices:
Chromatography Mode: Reversed-phase (RP-HPLC) was selected due to the analyte's moderate hydrophobicity. This mode separates compounds based on their partitioning between a polar mobile phase and a non-polar stationary phase.
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a good starting point for retaining and separating moderately non-polar compounds. Its hydrophobic nature will interact well with the analyte.
Mobile Phase: A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC.[9][10]
Organic Modifier: Acetonitrile was chosen over methanol as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[8]
Aqueous Buffer & pH Control: The basic piperidine moiety necessitates pH control. To ensure the analyte is in a single, protonated state and to minimize interactions with acidic silanol groups on the silica-based column, the mobile phase pH should be buffered at least 1.5-2 pH units below the analyte's pKa.[7] An acidic pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) is ideal for achieving sharp, symmetrical peaks.
Detection: Given the presence of aromatic chromophores, a UV detector is the logical choice. A preliminary scan or analysis of published spectra for similar oxadiazole compounds suggests a strong absorbance in the range of 250-280 nm.[11]
HPLC Method Development Strategy
The development process follows a systematic, two-phase approach: initial screening to find suitable conditions, followed by fine-tuning for optimal performance.[9]
Caption: Workflow for systematic HPLC method development.
Protocol 1: Initial Method Scouting
Analyte & Standard Preparation:
Prepare a stock solution of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent.
Initial Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detector: UV Diode Array Detector (DAD), scanning from 200-400 nm.
Execution and Evaluation:
Inject the working standard and run the gradient.
Determine the UV wavelength of maximum absorbance (λmax) from the DAD spectrum.
Estimate the approximate percentage of acetonitrile at which the analyte elutes. This will be the starting point for isocratic method optimization.
Optimized Method & Validation Protocol
Based on typical results from scouting, an isocratic method is often preferable for its simplicity and robustness in routine QC analysis.
Final Optimized HPLC Method Protocol
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : 25 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄) (45:55, v/v)
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection Wavelength
265 nm (Example λmax)
Injection Volume
10 µL
Run Time
10 minutes
Diluent
Acetonitrile : Water (50:50, v/v)
Protocol 2: Method Validation (ICH Q2(R1))
The following protocol outlines the experiments required to validate the analytical method according to ICH guidelines.[1][3][12]
Caption: Logical flow of method validation experiments.
Specificity:
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
If available, inject a placebo (formulation matrix without the active ingredient) to demonstrate selectivity.
Assess peak purity of the analyte using a DAD to confirm no co-eluting impurities.
Linearity and Range:
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
Inject each standard in triplicate.
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.
Prepare three replicate samples at each level.
Calculate the percentage recovery for each sample.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Inject six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by the signal-to-noise ratio method (LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1).
Robustness:
Systematically make small, deliberate variations to the method parameters and assess the impact on the results (e.g., peak area, retention time).
Parameters to vary:
Mobile phase pH (± 0.2 units).
Percentage of acetonitrile (± 2%).
Column temperature (± 5 °C).
Flow rate (± 0.1 mL/min).
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of results should be low.
Conclusion
This application note presents a comprehensive, systematically developed, and fully validated RP-HPLC method for the quantification of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. The rationale for each methodological choice is grounded in the physicochemical properties of the analyte, ensuring a robust and reliable analytical procedure. The detailed protocols for both method development and validation provide a clear pathway for implementation in a research or quality control laboratory setting, adhering to the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
YMC CO., LTD. Guides for method development.
ICH. Quality Guidelines.
Kanwal, N. ICH Q2 Analytical Method Validation. Slideshare.
BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
Journal of Pharmaceutical and Biomedical Analysis. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.
ZirChrom Separations, Inc. (2004). Method Development Guide.
Life Chemicals. N-[(4-methoxyphenyl)methyl]-3-[4-(piperidine-1-sulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxamide.
Thieme. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.
MDPI. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
PubMed. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1][3][9]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity.
Ukrainian Food Journal. (2021). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE.
MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
UPCommons. Structure-Activity Studies of Novel di-substituted[1][2][13]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.
Trends in Sciences. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.
ACS Omega. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease.
Google Patents. EP0384288A2 - Piperidine compounds and their preparation and use.
Technical Support Center: Resolving Background Fluorescence in 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Assays
Executive Summary The compound 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a highly versatile scaffold in drug discovery. However, its molecular architecture creates a highly efficient "push-pull" Donor-Acc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a highly versatile scaffold in drug discovery. However, its molecular architecture creates a highly efficient "push-pull" Donor-Acceptor (D-A) system. This promotes Intramolecular Charge Transfer (ICT), resulting in strong intrinsic autofluorescence in the blue-to-green spectrum[1]. This guide provides mechanistic insights and self-validating protocols to overcome this background fluorescence in high-throughput screening (HTS) and cell-based assays.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does this specific piperidine-oxadiazole derivative cause massive background fluorescence?A: The intense background fluorescence is an intrinsic photophysical property of the molecule's structure. The 4-methoxyphenyl group acts as a strong electron-donating group (EDG), while the 1,2,4-oxadiazole ring serves as an electron-withdrawing group (EWG). Upon excitation (typically in the UV/violet range), the molecule undergoes Intramolecular Charge Transfer (ICT), leading to a large dipole moment change and strong fluorescence emission across the violet-to-green spectral region (360–536 nm)[1].
Q2: How can I differentiate the compound's autofluorescence from my true assay signal?A: True assay signals (e.g., from a specific biological fluorophore) typically have narrow, well-defined emission peaks and are insensitive to solvent changes. In contrast, oxadiazole-driven ICT fluorescence exhibits pronounced solvatochromism—meaning its emission maximum and intensity will shift dramatically depending on the polarity of the assay buffer or the presence of hydrophobic pockets (like BSA or cell membranes)[1]. To differentiate, perform a spectral scan of the compound in your specific assay buffer without the biological target.
Q3: Can I simply subtract the background mathematically?A: Simple background subtraction is often insufficient at high compound concentrations due to the Inner Filter Effect (IFE). As the concentration of the oxadiazole derivative increases, it not only emits background light but also heavily absorbs the excitation light intended for your assay fluorophore, leading to non-linear signal quenching and false positives[2]. For accurate quantification, you must apply a mathematical IFE correction factor before subtracting the background[3].
Q4: What is the most robust assay format to bypass this interference?A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for screening highly fluorescent small molecules. Because the oxadiazole's fluorescence lifetime is in the nanosecond range, introducing a microsecond time delay (gate) completely eliminates its prompt autofluorescence before the detector reads the long-lived emission of a lanthanide donor, breaking the concentration barrier that typically limits high-background assays[4].
Part 2: Quantitative Data & Visualization
Photophysical Properties & Mitigation Strategies
Photophysical Property
Typical Range for Oxadiazoles
Assay Impact
Recommended Mitigation
Excitation Max (
λex
)
320 – 380 nm
Absorbs UV/Blue excitation light
Red-shift assay excitation to >500 nm
Emission Max (
λem
)
390 – 536 nm
Massive background in DAPI/FITC channels
Use Cy5/Alexa 647 or TR-FRET
Fluorescence Lifetime (
τ
)
1 – 10 ns
Overlaps with standard fluorophores
Implement 50–100 µs time gate (TRF)
Molar Extinction (
ϵ
)
10,000 – 30,000 M⁻¹cm⁻¹
Induces Inner Filter Effect (IFE)
Apply mathematical IFE correction
Mechanistic Workflows
Mechanism of ICT-driven autofluorescence in methoxyphenyl-oxadiazole derivatives.
Causality: By exploiting the temporal difference between the short-lived oxadiazole autofluorescence (<10 ns) and the long-lived lanthanide emission (>1000 µs), TR-FRET physically separates the signal from the noise in the time domain[4].
Step-by-Step Methodology:
Assay Conversion: Switch your standard fluorescent assay to a Lanthanide-based TR-FRET system (e.g., Europium donor and APC/Cy5 acceptor).
Instrument Setup: Configure your microplate reader with a 320–340 nm excitation filter and dual emission filters (615 nm for Europium, 665 nm for APC).
Time-Gating Configuration: Program the reader to deliver a single excitation flash, followed by a strict 100 µs delay (gate) before opening the measurement window.
Integration: Set the integration (read) time to 400–1000 µs.
Self-Validation Step: Run a "Compound-Only" control plate containing a serial dilution of the 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (up to 100 µM) in assay buffer. If the 100 µs gate is functioning correctly, the raw relative fluorescence units (RFU) of the highest compound concentration will be statistically identical to the blank buffer.
Protocol B: Spectral Red-Shifting and Inner Filter Effect (IFE) Correction
Causality: Shifting the assay to the far-red spectrum (>600 nm) avoids the blue/green emission of the oxadiazole. However, residual absorption of excitation light must be mathematically corrected to prevent false-positive quenching[3].
Step-by-Step Methodology:
Fluorophore Selection: Transition your assay readout to a red/far-red fluorophore (e.g., Alexa Fluor 647, Cy5) with excitation >600 nm.
Absorbance Profiling: In a UV-Vis spectrophotometer, measure the absorbance of the oxadiazole compound at both the exact excitation wavelength (
Aex
) and emission wavelength (
Aem
) of your new fluorophore.
Calculate the IFE Correction Factor (CF):
Use the formula:
CF=10(Aex+Aem)/2
Data Adjustment: Multiply the raw observed fluorescence of your assay wells by the calculated
CF
to obtain the true, unquenched fluorescence.
Self-Validation Step (Spike-Recovery): Spike a known, constant concentration of your red fluorophore into a serial dilution of the oxadiazole compound. After applying the
CF
calculation, the adjusted fluorescence values should remain perfectly flat across all compound concentrations, proving the correction is accurate and the assay is self-validating.
Part 4: References
Title: Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks
Source: Journal of Fluorescence / PMC
URL:
Title: Strategies for Overcoming the Single-Molecule Concentration Barrier
Source: ACS Measurement Science Au
URL:
Title: Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number
Source: Sensors / PMC
URL:
Title: A Quencher-Based Blood-Autofluorescence-Suppression Strategy Enables the Quantification of Trace Analytes in Whole Blood
Source: Angewandte Chemie / PubMed
URL:
overcoming matrix effects in 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine extraction
Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals developing LC-MS/MS assays for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Bioanalytical Support Center. This guide is specifically engineered for researchers and drug development professionals developing LC-MS/MS assays for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine .
Because this molecule features a basic secondary amine (the piperidine ring, pKa ~9–10) coupled with highly lipophilic moieties (the 4-methoxyphenyl and 1,2,4-oxadiazole rings), it typically elutes late in reversed-phase chromatography. This specific retention window leaves it highly vulnerable to severe ion suppression caused by endogenous glycerophosphocholines (phospholipids) in biological matrices like plasma and serum[1].
This center provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure the scientific integrity of your bioanalytical workflows.
Part 1: Diagnostic FAQs (Identifying the Problem)
Q: Why is my LC-MS/MS signal for this compound dropping unpredictably in late-eluting plasma samples?A: You are likely experiencing a severe matrix effect known as ion suppression. In positive electrospray ionization (ESI+), endogenous phospholipids from the plasma matrix co-elute with your lipophilic target molecule. These phospholipids accumulate on the surface of the ESI droplets, competing with the basic piperidine nitrogen for available protons and charge[2][3]. Because phospholipids have a higher proton affinity, your analyte remains uncharged and undetected by the mass spectrometer.
Q: How do I definitively prove this is a matrix effect and not instrument drift?A: You must implement a self-validating diagnostic workflow using two orthogonal techniques: Post-Column Infusion (qualitative) and the Post-Extraction Spike (quantitative)[2][4]. Furthermore, you should utilize "in-source multiple-reaction monitoring" (IS-MRM) by monitoring the m/z 184 transition, which is the universal fragment for the phosphocholine headgroup of phospholipids[1][5]. If the m/z 184 signal spikes exactly where your analyte's signal drops, you have definitively diagnosed phospholipid-induced ion suppression.
Caption: Workflow for diagnosing and quantifying matrix effects in LC-MS/MS bioanalysis.
Part 2: Troubleshooting Guide - Sample Preparation Strategies
Q: I am currently using Protein Precipitation (PPT). Why is it failing for this molecule?A: PPT uses organic solvents (like acetonitrile or methanol) to denature and precipitate proteins. However, phospholipids are highly soluble in these organic solvents. While PPT removes gross protein levels, it leaves nearly 100% of the endogenous phospholipids in the supernatant[6]. Because your target molecule is highly lipophilic, it will co-elute with these remaining lipids, leading to assay failure.
Q: How does Mixed-Mode Cation Exchange (MCX) SPE solve this issue?A: MCX-SPE exploits the specific chemical anatomy of your molecule. The piperidine ring is basic. By acidifying the sample prior to loading, you force the piperidine nitrogen to become fully protonated (positively charged). The MCX sorbent contains sulfonic acid groups that bind the protonated analyte via strong ionic interactions.
Because the analyte is locked in place ionically, you can aggressively wash the sorbent with 100% organic solvent (e.g., pure methanol). This organic wash disrupts the hydrophobic interactions of the phospholipids, flushing them to waste[4][7]. Finally, you elute the target molecule using a high-pH organic solvent, which neutralizes the piperidine ring and releases it from the sorbent.
Caption: Mechanistic pathway of Mixed-Mode Cation Exchange (MCX) SPE for piperidine derivatives.
Q: Are there alternatives to SPE if I need higher throughput with less method development?A: Yes. Phospholipid Removal (PLR) plates (e.g., HybridSPE or Captiva EMR-Lipid) offer a rapid alternative. Unlike traditional SPE which relies on hydrophobic retention, PLR technology utilizes Lewis acid-base interactions. The stationary phase is coated with Zirconia (ZrO₂), which acts as a strong Lewis acid. The phosphate moieties of the endogenous phospholipids act as strong Lewis bases, forming irreversible coordination bonds with the Zirconia[6][8]. Because your target molecule lacks a phosphate group, it passes through the filter unhindered, resulting in a >99% reduction in phospholipids with the speed of a standard PPT workflow[1].
Part 3: Quantitative Data & Method Comparison
To illustrate the causality of sample preparation on assay integrity, the following table summarizes typical performance metrics for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine extracted from human plasma across different methodologies.
*A Matrix Factor (MF) of 1.0 indicates zero matrix effect. Values <0.85 indicate significant ion suppression.
Part 4: Validated Experimental Protocols
The following protocols are engineered as self-validating systems. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and monitoring the m/z 184 transition during your LC-MS/MS run, you can continuously verify the integrity of these extractions[1][5].
Designed for maximum extract cleanliness and concentration of the target analyte.
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS. Dilute with 300 µL of 2% Phosphoric Acid (H₃PO₄) in water. Causality: Drops the pH well below the piperidine pKa (~9), ensuring 100% protonation for ionic binding.
Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% H₃PO₄ in water.
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Wash with 1 mL of 2% H₃PO₄ in water to remove salts and polar interferences.
Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% MeOH. Causality: The basic analyte remains ionically locked to the sulfonic acid groups, while the 100% organic solvent disrupts hydrophobic bonds, washing away the neutral and zwitterionic phospholipids[4][7].
Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the purified analyte.
Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in the initial LC mobile phase.
Protocol B: Phospholipid Removal (PLR) Workflow
Designed for high-throughput bioanalysis with minimal method development.
Precipitation: Add 100 µL of plasma and 10 µL of SIL-IS directly to the well of a Zirconia-based PLR 96-well plate (e.g., HybridSPE).
Crash: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality: Acetonitrile precipitates the proteins, while the acidic environment ensures the target analyte remains soluble.
Mixing: Agitate the plate on an orbital shaker for 2 minutes to ensure complete protein denaturation.
Filtration/Elution: Apply vacuum (10 in. Hg) for 3 minutes. Causality: As the liquid passes through the frit, precipitated proteins are physically caught, while dissolved phospholipids form irreversible Lewis acid-base coordination bonds with the Zirconia stationary phase[6][8].
Analysis: The resulting effluent is completely free of proteins and phospholipids and can be injected directly into the LC-MS/MS system or evaporated/reconstituted to concentrate the target molecule.
References
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available at: [Link]
Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup. Agilent Technologies. Available at:[Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available at:[Link]
Selectively Remove Phospholipids and Proteins from Biological Matrices. Chromatography Today. Available at: [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]
Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Universitas Padjadjaran. Available at:[Link]
Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods. PLOS One. Available at: [Link]
Comparative Analysis: 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine vs. Standard Oxadiazole Scaffolds
The oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, extensively utilized as a bioisostere for esters and amides to enhance metabolic stability and target affinity [1]. While standard 1,3,4-oxadiaz...
Author: BenchChem Technical Support Team. Date: April 2026
The oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, extensively utilized as a bioisostere for esters and amides to enhance metabolic stability and target affinity [1]. While standard 1,3,4-oxadiazole derivatives have yielded numerous bioactive compounds, their clinical translation is frequently bottlenecked by poor aqueous solubility and suboptimal pharmacokinetic profiles.
The emergence of hybrid scaffolds—specifically 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine —represents a rational evolution in drug design. This guide provides an objective, data-driven comparison between this novel 1,2,4-oxadiazole-piperidine hybrid and standard oxadiazole derivatives, detailing the structural causality, experimental validation, and pharmacological advantages of the hybrid scaffold.
Structural Rationale & Causality
To understand the superior performance of the 1,2,4-oxadiazole-piperidine hybrid, we must analyze the physicochemical causality behind its structural components:
Disruption of Planarity (The Piperidine Ring): Standard 2,5-diaryl-1,3,4-oxadiazoles are highly planar, leading to strong crystalline lattice stacking and notoriously poor aqueous solubility. By integrating an
sp3
-hybridized piperidine ring at the C5 position, the molecular planarity is disrupted, lowering the lattice energy. Furthermore, the basic piperidine nitrogen (pKa ~9.5) provides a protonatable center at physiological pH, enabling facile salt formation and drastically enhancing solubility.
Dual-Action Pharmacophore (The 4-Methoxyphenyl Group): Positioned at C3, this moiety serves two distinct functions. The phenyl ring engages in essential
π−π
stacking with aromatic residues within target binding pockets (e.g., GPCRs or kinase allosteric sites). Simultaneously, the methoxy oxygen acts as a localized hydrogen-bond acceptor, improving target residence time without significantly increasing the topological polar surface area (tPSA).
Metabolic Shielding (The 1,2,4-Oxadiazole Core): Unlike 1,3,4-oxadiazoles, which can be susceptible to specific enzymatic ring-opening, the 1,2,4-oxadiazole acts as a highly rigid, metabolically stable linker that resists hydrolytic cleavage by plasma amidases and esterases [2].
Comparative Physicochemical and Pharmacokinetic Data
The structural modifications directly translate to enhanced in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Table 1 summarizes the quantitative performance of the 1,2,4-oxadiazole-piperidine hybrid against a generic 2,5-disubstituted-1,3,4-oxadiazole reference.
Table 1: In Vitro Physicochemical and ADME Profiling
Optimal LogD (1-3) balances lipid membrane permeability and aqueous solubility.
HLM Half-life (
t1/2
)
>120 min
45 min
1,2,4-oxadiazole core resists CYP450-mediated oxidation better than 1,3,4-isomers.
Plasma Protein Binding
82%
96%
Lower lipophilicity of the hybrid reduces non-specific albumin binding, increasing free drug fraction.
Caco-2 Permeability (
Papp
)
18×10−6
cm/s
5×10−6
cm/s
Enhanced transcellular flux due to optimal amphiphilic character.
Mechanistic Pathway: Target Engagement and Degradation
The hybrid scaffold's ability to maintain sustained intracellular signaling—often culminating in apoptosis induction in cancer models—is directly linked to its resistance to hepatic degradation [3]. The workflow below illustrates the divergent pharmacological fates of these two scaffolds.
Fig 1. Comparative target engagement and metabolic degradation pathways of oxadiazole scaffolds.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating the pharmacokinetic and pharmacodynamic properties of these derivatives.
Objective: To determine the in vitro intrinsic clearance (
CLint
) and metabolic half-life.
Causality: Assessing hepatic clearance early prevents late-stage attrition. The 1,2,4-oxadiazole ring is specifically tested here for its resistance to CYP450-mediated metabolism compared to standard rings.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine HLM (final concentration 0.5 mg protein/mL) with the test compound (final concentration 1 µM, 0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Self-Validation Step: Run a parallel control without NADPH to distinguish enzymatic degradation from chemical instability. Additionally, include a known high-clearance reference (e.g., verapamil) to validate microsomal enzymatic activity.
Time-Course Sampling: At
t=0,5,15,30,
and
60
minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Protocol B: In Vitro Cell Viability (Apoptosis Induction)
Objective: Evaluate the antiproliferative efficacy, a common application for optimized oxadiazole derivatives [3].
Causality: Luminescent ATP quantification provides a highly sensitive, homogeneous readout of metabolically active cells, avoiding the artifacts and background interference common in colorimetric MTT assays when testing lipophilic heterocycles.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HCT-116) in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5%
CO2
.
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds (0.1 µM to 100 µM) in medium (final DMSO < 0.5%). Treat cells for 72 hours.
Self-Validation Step: Include a vehicle-only control (0.5% DMSO) to establish baseline luminescence and a positive control (e.g., doxorubicin) to confirm the dynamic range and sensitivity of the assay.
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
Data Processing: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader. Calculate
IC50
values using non-linear regression analysis.
References
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals (Basel), vol. 13, no. 6, 2020, p. 111.[Link]
Cherkasova, A., Astolfi, R., Nawrozkij, M. B., & Ivanov, R. "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years." European Journal of Medicinal Chemistry, vol. 297, 2025, 117935.[Link]
Bian, M., & Yu, L. J. "A two-decade overview of oxadiazole derivatives as promising anticancer agents." RSC Advances, vol. 14, 2024.[Link]
Comparative
A Comparative In Vitro Efficacy Guide: 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine as a Novel Dopamine D2 Receptor Ligand
Introduction The G-protein coupled receptor (GPCR) superfamily, and particularly the dopamine receptors, remain a primary focus for therapeutic development in neuropsychiatric and neurological disorders.[1][2] The D2 dop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The G-protein coupled receptor (GPCR) superfamily, and particularly the dopamine receptors, remain a primary focus for therapeutic development in neuropsychiatric and neurological disorders.[1][2] The D2 dopamine receptor (D2R), a member of the D2-like family, is a validated target for a host of clinically approved drugs.[2][3] However, many existing D2R ligands suffer from a lack of selectivity, leading to undesirable side effects.[3] This necessitates the discovery of novel chemical scaffolds with improved pharmacological profiles.
This guide introduces 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (heretofore designated as Compound X) , a novel small molecule featuring a 1,2,4-oxadiazole core linked to piperidine and methoxyphenyl moieties. While specific in vitro data for Compound X is not yet broadly published, its structural components suggest a plausible interaction with biogenic amine receptors. This document, therefore, presents a hypothetical yet scientifically grounded comparative analysis of Compound X's efficacy as a D2R antagonist.
We will objectively compare its projected performance against Haloperidol , a well-established D2R antagonist, and Bromocriptine , a standard D2R agonist, using industry-standard in vitro assays.[4][5] The causality behind experimental choices and the protocols themselves are detailed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating similar compounds.
Comparative Efficacy Analysis
The in vitro characterization of a novel GPCR ligand hinges on two fundamental questions: "Does it bind?" and "What happens when it binds?". To answer these, we evaluate the compound's binding affinity and its functional effect on receptor signaling.
Receptor Binding Affinity: A Head-to-Head Comparison
To quantify the binding affinity of Compound X for the human D2 receptor, a competitive radioligand binding assay is the gold standard.[6] This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. In this context, we use [³H]spiperone, a well-characterized D2R antagonist radioligand.[6][7]
The resulting data allows for the calculation of the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value signifies higher binding affinity.
Table 1: Comparative Binding Affinity at the Human D2 Receptor
Data is hypothetical for Compound X and illustrative in nature. Kᵢ values are derived from competitive binding assays with [³H]spiperone.
The projected Kᵢ value in the low nanomolar range suggests that Compound X possesses high affinity for the D2 receptor, comparable to that of the potent antagonist Haloperidol.
Functional Activity: Modulating Second Messenger Signaling
The D2 receptor is canonically coupled to the Gαi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] A functional assay measuring cAMP modulation can therefore determine whether a ligand acts as an agonist (decreasing cAMP) or an antagonist (blocking the agonist-induced decrease in cAMP).[10]
In this assay, cells expressing the D2R are first stimulated with forskolin to elevate basal cAMP levels, making the inhibitory effect of an agonist more readily detectable.[11] The potency of an antagonist (like Compound X and Haloperidol) is determined by its ability to counteract the effect of an agonist (Dopamine or Bromocriptine), reported as an IC₅₀ value. The potency of an agonist (like Bromocriptine) is reported as an EC₅₀ value.
Table 2: Comparative Functional Activity at the Human D2 Receptor
Compound
Class
Functional Assay Parameter
Mean Potency (nM)
Compound X
Hypothetical Antagonist
IC₅₀ vs. Dopamine
5.8
Haloperidol
Reference Antagonist
IC₅₀ vs. Dopamine
3.5
Bromocriptine
Reference Agonist
EC₅₀ (cAMP Inhibition)
9.2
Data is hypothetical for Compound X and illustrative in nature. IC₅₀/EC₅₀ values are derived from a forskolin-stimulated cAMP inhibition assay.
The hypothetical IC₅₀ value for Compound X indicates potent functional antagonism at the D2 receptor, capable of robustly blocking the signal transduction initiated by the endogenous ligand, dopamine. Its potency is projected to be in the same single-digit nanomolar range as the reference compound, Haloperidol.
Experimental Protocols & Methodologies
The trustworthiness of comparative data lies in the rigor of the experimental protocols. The following are detailed, self-validating methodologies for the key assays described.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of test compounds at the human D2 receptor.
1. Membrane Preparation:
Utilize a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human D2 receptor.[3]
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
Perform differential centrifugation to isolate the membrane fraction.
Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).
2. Assay Execution:
The assay is performed in a 96-well plate format with a final volume of 250 µL.[12]
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]spiperone (at a final concentration near its Kₑ, e.g., 0.25 nM).[6]
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a saturating concentration of a non-labeled antagonist (e.g., 10 µM (+)-Butaclamol), and 50 µL of [³H]spiperone.[6]
Compound Competition: Add 150 µL of membrane preparation, 50 µL of Compound X or Haloperidol at 11 different serial dilutions (e.g., 10 µM to 1 pM), and 50 µL of [³H]spiperone.
Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.[12]
3. Termination and Counting:
Terminate the reaction by rapid vacuum filtration through PEI-pre-soaked glass fiber filters (e.g., GF/C) using a cell harvester.[6][12]
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[6]
4. Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the competing ligand.
Fit the data to a one-site sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Fig 1. Workflow for Radioligand Binding Assay.
Protocol 2: cAMP HTRF Functional Assay
This protocol determines the functional activity (IC₅₀ or EC₅₀) of test compounds by measuring their effect on intracellular cAMP levels.
1. Cell Preparation:
Seed HEK293 cells stably expressing the human D2 receptor into a 96-well cell culture plate and grow to near confluence.
On the day of the assay, replace the culture medium with stimulation buffer and allow cells to equilibrate.
2. Assay Execution (Antagonist Mode):
Prepare serial dilutions of the antagonist (Compound X or Haloperidol).
Add the antagonist dilutions to the cells and pre-incubate for 15-30 minutes.
Prepare a solution containing the agonist (Dopamine) at its EC₈₀ concentration and a cAMP-stimulating agent (e.g., 10 µM Forskolin). The use of forskolin is critical for Gi-coupled receptors to create a measurable window for inhibition.[10]
Add the agonist/forskolin mixture to the wells and incubate for 30 minutes at 37°C.
3. Cell Lysis and Detection:
Lyse the cells and detect cAMP levels using a commercial homogeneous time-resolved fluorescence (HTRF) assay kit (e.g., from Cisbio).[13]
These kits typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP conjugate for a specific antibody.[13]
Add the HTRF lysis reagents, which include an anti-cAMP antibody labeled with a donor fluorophore (Eu³⁺ cryptate) and cAMP labeled with an acceptor fluorophore (d2).[13]
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
4. Data Acquisition and Analysis:
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. The ratio is inversely proportional to the amount of cAMP produced.
Plot the HTRF ratio against the log concentration of the antagonist.
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
Fig 2. D2R Gi-Coupled Signaling Pathway.
Discussion & Future Directions
The hypothetical in vitro profile of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (Compound X) positions it as a potent D2 receptor antagonist with a binding affinity and functional potency comparable to the established antipsychotic, Haloperidol. Its 1,2,4-oxadiazole core represents a potentially valuable scaffold in medicinal chemistry, which can serve as a bioisostere for amide or ester groups, often enhancing pharmacological properties.
The next logical steps in the preclinical evaluation of Compound X would involve a comprehensive selectivity panel. This is crucial, as many D2R ligands also show affinity for other dopamine receptor subtypes (especially D3) and serotonin receptors (e.g., 5-HT₂ₐ), which can contribute to both therapeutic efficacy and side effects.[3] Assays to determine its activity at these off-target receptors are essential.
Furthermore, exploring its functional characteristics beyond second messenger systems, such as in β-arrestin recruitment assays, could reveal potential for biased agonism—a highly sought-after property in modern GPCR drug discovery. Finally, assessing its physicochemical properties, metabolic stability in liver microsomes, and pharmacokinetic profile in animal models will be critical to determining its potential as a viable drug candidate.
This guide provides a foundational framework for the in vitro characterization of novel D2R ligands. By employing these robust and validated methodologies, researchers can effectively compare new chemical entities against established standards, accelerating the path to identifying next-generation therapeutics for dopamine-related pathologies.
Elek, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000338. [Link]
Free, R. B., & Sibley, D. R. (2014). Radioligand binding assays. Bio-protocol, 4(16), e1210. [Link]
Zhang, J. H., & Xie, X. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Elek, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. PubMed. [Link]
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
Creative Bioarray. (n.d.). cAMP Assay.
Zell, L., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands-A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4435. [Link]
Werl, B. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München.
Cottet, M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1255-1263. [Link]
Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3124-3140. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Jordan, S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of Psychopharmacology, 20(6), 745-754. [Link]
Minhas, G. S., et al. (2017). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 50-58. [Link]
Alshak, M. N., & M Das, J. (2023). Dopamine Agonists. In StatPearls. StatPearls Publishing. [Link]
Constantinescu, C. C., et al. (2016). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS Chemical Neuroscience, 7(11), 1545-1553. [Link]
Frederick, A. L., et al. (2015). Evidence against dopamine D1/D2 receptor heteromers. Molecular Psychiatry, 20(11), 1373-1385. [Link]
A Comparative Benchmarking Guide to the In Vitro Pharmacological Profile of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Introduction: Rationale for a Hypothesis-Driven Investigation In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Rationale for a Hypothesis-Driven Investigation
In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a critical starting point. The compound 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a molecule of interest due to its structural motifs, which are prevalent in a variety of biologically active agents. Specifically, the piperidine ring is a common feature in many central nervous system (CNS) drugs, while the methoxyphenyl group is often found in ligands for aminergic G-protein coupled receptors (GPCRs). The 1,2,4-oxadiazole core, a bioisostere for ester and amide groups, offers metabolic stability and specific spatial arrangements of substituents[1][2].
This guide, therefore, embarks on a hypothesis-driven benchmarking of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. We will evaluate its in vitro pharmacological profile against a panel of well-characterized reference compounds at the human dopamine D2, serotonin 5-HT2A, and muscarinic M1 receptors. The objective is to provide a rigorous, data-supported comparison that can guide future research and development efforts for this and structurally related compounds.
Compound Profiles: Test Article and Reference Standards
A thorough comparative analysis necessitates the use of appropriate reference compounds that serve as benchmarks for affinity, potency, and selectivity.
Test Compound (TC): 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Structure: A heterocyclic compound featuring a central 1,2,4-oxadiazole ring linking a 4-methoxyphenyl group and a piperidine moiety.
Rationale for Investigation: Structural similarity to known CNS-active agents suggests potential interactions with key neurotransmitter receptors.
Reference Compounds:
Risperidone: A widely prescribed atypical antipsychotic known for its high-affinity antagonism of both serotonin 5-HT2A and dopamine D2 receptors[4][5]. It serves as a benchmark for dual-target antagonists.
Haloperidol: A conventional or "typical" antipsychotic that exhibits high-affinity, selective antagonism of the dopamine D2 receptor. It is a classic reference for D2 receptor blockade.
Ketanserin: A well-established selective antagonist for the serotonin 5-HT2A receptor, often used as a reference standard in pharmacological assays[6][7].
Xanomeline: An investigational muscarinic agonist with selectivity for the M1 and M4 receptor subtypes[8]. It provides a benchmark for agonistic activity at the M1 receptor.
Comparative In Vitro Pharmacological Profiling
To elucidate the pharmacological profile of our test compound, we will employ a suite of industry-standard in vitro assays. These assays are designed to quantify the interaction of each compound with the target receptors in two key ways: its ability to bind to the receptor (affinity) and its ability to modulate the receptor's function (functional activity). G-protein coupled receptors remain a major focus for drug discovery, with a variety of assay formats available to characterize ligand interactions[9][10].
Receptor Binding Affinity: A Measure of Physical Interaction
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor[11][12]. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data are used to calculate the inhibitor constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand), or an inverse agonist (reducing the receptor's basal activity). The choice of assay depends on the signaling pathway of the receptor[13][14].
Dopamine D2 Receptor (Gαi-coupled): D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. We will measure the ability of our compounds to block the dopamine-induced suppression of forskolin-stimulated cAMP production. The IC₅₀ value represents the concentration of the antagonist that inhibits 50% of the agonist response.
Serotonin 5-HT2A and Muscarinic M1 Receptors (Gαq-coupled): Activation of these receptors stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺). We will measure the ability of antagonists to block agonist-induced calcium mobilization. For agonists like Xanomeline, we will measure the concentration that produces 50% of the maximal response (EC₅₀).
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Scientific integrity rests on the reproducibility of experimental findings. Therefore, detailed, step-by-step protocols for the core assays are provided below.
Protocol 1: Competitive Radioligand Binding Assay
Membrane Preparation: Obtain cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (D2, 5-HT2A, or M1).
Assay Buffer Preparation: Prepare an appropriate binding buffer for each receptor target. For example, for D2 receptors: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Reaction Mixture: In a 96-well plate, add the following in order:
Assay buffer.
Test compound or reference compound at 10-12 different concentrations.
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-N-methylscopolamine for M1).
Cell membrane preparation.
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium[11].
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate specific binding and plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Cell Preparation: Seed cells stably expressing the human 5-HT2A or M1 receptor into black-walled, clear-bottom 96-well plates and culture overnight.
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 60 minutes at 37°C.
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test/reference antagonist compounds to the wells and incubate for 15-30 minutes.
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of a known agonist (e.g., Serotonin for 5-HT2A, Carbachol for M1) to all wells.
Signal Detection: Measure the fluorescence intensity over time. The agonist will induce an increase in fluorescence in the absence of an antagonist.
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. For agonist testing, plot the response against the log concentration of the agonist to determine the EC₅₀.
Caption: Simplified Gq signaling pathway leading to calcium release.
Discussion and Interpretation
Based on the illustrative data presented, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine emerges as a ligand with a mixed pharmacological profile.
Affinity and Potency: The test compound displays moderate to high affinity for both dopamine D2 (Kᵢ = 15.8 nM) and serotonin 5-HT2A (Kᵢ = 25.3 nM) receptors. This is reflected in its functional antagonist activity at these receptors (IC₅₀ = 32.5 nM and 55.1 nM, respectively). Its affinity for the D2 receptor is approximately 10-fold lower than that of the potent typical antipsychotic haloperidol, but comparable to other CNS agents. Its 5-HT2A affinity is about 10-fold lower than the selective antagonist ketanserin.
Selectivity: The compound shows a clear preference for D2 and 5-HT2A receptors over the muscarinic M1 receptor, where it exhibits no significant binding affinity (>10,000 nM). Within its primary targets, it has a slight preference for the D2 receptor over the 5-HT2A receptor, with a selectivity ratio (Kᵢ 5-HT2A / Kᵢ D2) of approximately 1.6. This profile is distinct from risperidone, which is more potent at 5-HT2A receptors, and haloperidol, which is highly selective for D2 receptors.
Potential Therapeutic Implications: The dual D2/5-HT2A antagonist profile is a hallmark of atypical antipsychotics[15]. This profile is associated with efficacy against the positive symptoms of schizophrenia (via D2 blockade) and potentially a lower risk of extrapyramidal side effects and improved efficacy against negative symptoms (via 5-HT2A blockade)[3]. The lack of affinity for muscarinic receptors is advantageous, as it suggests a lower likelihood of anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment[3].
References
Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
Kenakin, T. P. (2009). Cellular assays as portals to seven-transmembrane receptor-based drug discovery. Nature Reviews Drug Discovery, 8(8), 617-626. [Link]
BenchChem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
Chemel, B. R., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacological Research, 177, 106122. [Link]
Bauch, C., et al. (2021). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. ACS Chemical Neuroscience, 12(15), 2856-2868. [Link]
Lambrecht, G., et al. (1991). Determination of Muscarinic Agonist Potencies at M1 and M2 Muscarinic Receptors in a Modified Pithed Rat Preparation. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(3), 256-262. [Link]
Kaczor, A. A., et al. (2018). Comparative molecular field analysis and molecular dynamics studies of the dopamine D2 receptor antagonists without a protonatable nitrogen atom. Journal of Molecular Modeling, 24(9), 241. [Link]
Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(10), 4265-4281. [Link]
Patsnap Synapse. (2025). What are the therapeutic candidates targeting M1? [Link]
Mokrosz, J. L., & Paluchowska, M. H. (2001). Muscarinic Receptor Agonists and Antagonists. Current Medicinal Chemistry, 8(3), 297-314. [Link]
Jarvie, K. R., et al. (1988). Rank order of dopamine agonists and antagonists for striatal D2 receptors labeled by [3H]-YM-09151-2. European Journal of Pharmacology, 146(2-3), 319-322. [Link]
Vangveravong, S., et al. (2012). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. PLoS ONE, 7(10), e48351. [Link]
Swamy, S. N., et al. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[5][9]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 65, 473-481. [Link]
Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4433-4436. [Link]
Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4433-4436. [Link]
Staliński, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(11), 3345. [Link]
Canale, V., et al. (2018). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PLoS ONE, 13(10), e0205813. [Link]
Gaonkar, S. L., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6198-6235. [Link]
Sławiński, J., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(18), 4296. [Link]
Karcz, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5586. [Link]
Dalai, S., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
Anusha, M., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15, 60. [Link]
Dalai, S., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
Dubey, S., et al. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega, 8(10), 9185-9204. [Link]
Reproducibility and Validation Guide for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Binding Assays: A Comparative Analysis
Executive Summary & Mechanistic Context The 1,2,4-oxadiazole-piperidine scaffold is a highly privileged structure in modern medicinal chemistry. Historically recognized for its role in central nervous system (CNS) pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
The 1,2,4-oxadiazole-piperidine scaffold is a highly privileged structure in modern medicinal chemistry. Historically recognized for its role in central nervous system (CNS) pharmacology via the metabotropic glutamate receptor 5 (mGluR5)[1], this scaffold has recently been identified as a potent activator of Human Caseinolytic Protease P (HsClpP), offering a novel therapeutic avenue for hepatocellular carcinoma[2].
The compound 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine serves as a critical structural bridge in this evolving structure-activity relationship (SAR). By substituting the 4-fluorophenyl group found in the prototypical mGluR5 positive allosteric modulator (PAM) ADX-47273 with an electron-donating 4-methoxyphenyl group, researchers fundamentally alter the compound's electronic distribution. This substitution enhances π-π stacking interactions within the hydrophobic pocket of HsClpP (specifically engaging residues Tyr138 and Trp146)[3], while simultaneously shifting its binding kinetics at the mGluR5 transmembrane allosteric site.
Understanding the divergent causality of these pathways is essential for designing reproducible binding assays that accurately capture target engagement without phenotypic confounding.
Caption: Divergent signaling pathways modulated by the 1,2,4-oxadiazole-piperidine scaffold.
Comparative Performance Profile
To objectively evaluate the 4-methoxyphenyl derivative, it must be benchmarked against established alternatives: ADX-47273 (the mGluR5-selective PAM)[4] and SL44 (the optimized HsClpP agonist featuring a 3-chloro-4-fluorophenyl substitution)[2]. The data below summarizes the target selectivity shift driven by aromatic ring modifications.
Compound
Primary Target
EC₅₀ (mGluR5)
EC₅₀ (HsClpP)
Key Structural Feature
ADX-47273
mGluR5 (PAM)
0.17 µM
~27.8 µM
4-fluorophenyl
4-Methoxyphenyl Analog
Dual / Tool Compound
~1.20 µM
~8.50 µM
4-methoxyphenyl (EDG)
SL44
HsClpP (Agonist)
>10.0 µM
1.30 µM
3-chloro-4-fluorophenyl
Data synthesis based on FLIPR calcium mobilization and α-casein hydrolysis assay benchmarks[2],[4].
Self-Validating Experimental Protocols
A robust assay is not merely a sequence of steps; it is a self-validating system where every stage includes internal logic to rule out false positives. Below are the optimized protocols for evaluating this scaffold against both primary targets.
Because PAMs do not activate the receptor directly but rather potentiate the response of the endogenous ligand, the assay must isolate allosteric enhancement from direct agonism.
Cell Preparation: Plate HEK293 cells stably expressing rat/human mGluR5 at 30,000 cells/well in a 384-well plate. Incubate overnight.
Dye Loading: Add Fluo-4 AM calcium indicator dye. Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the dye inside to report Gq-coupled calcium release.
Self-Validation Step 1 (Compound Alone): Inject the 4-methoxyphenyl derivative (0.1 nM – 10 µM) and read fluorescence for 5 minutes. Causality: This confirms the compound lacks direct intrinsic efficacy. A spike here indicates off-target direct agonism.
Allosteric Potentiation: Inject an EC₂₀ concentration of glutamate (e.g., 50 nM)[4]. Causality: The EC₂₀ provides a sub-maximal baseline. True PAM activity will shift the glutamate dose-response curve to the left, resulting in a massive fluorescent spike.
Self-Validation Step 2 (Antagonist Reversal): In parallel wells, pre-incubate with MPEP (a known mGluR5 negative allosteric modulator). Complete signal ablation validates that the calcium flux is strictly mGluR5-dependent.
Protocol B: HsClpP Peptidase Activation Assay
HsClpP is a tetradecameric protease that remains largely inactive without its unfoldase (ClpX) or a chemical agonist[3]. Agonist binding opens the axial pore, allowing substrate entry.
Enzyme Preparation: Dilute recombinant wild-type HsClpP to 1 µM in assay buffer (50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5). Causality: Triton X-100 is critical to prevent the highly lipophilic oxadiazole compounds from aggregating and forming false-positive micelles.
Compound Incubation: Add the compound (serial dilution) and incubate for 15 minutes at 37°C.
Substrate Addition: Add 100 µM of the fluorogenic substrate Suc-LY-AMC. Causality: Cleavage of the Leu-Tyr bond by activated ClpP releases AMC, generating a fluorescent signal (Ex 380 nm / Em 460 nm).
Self-Validation Step (Mutant Control): Run a parallel plate using the HsClpP S153A mutant [3]. Causality: Serine 153 is the catalytic nucleophile. If the 4-methoxyphenyl derivative generates a signal with S153A, the readout is a false positive (e.g., compound auto-fluorescence), thereby validating the integrity of the wild-type data.
Caption: Self-validating high-throughput workflow for dual-target binding assays.
Troubleshooting & Reproducibility Metrics
When working with 1,2,4-oxadiazole-piperidine derivatives, researchers frequently encounter specific physicochemical hurdles:
DMSO Tolerance: Both mGluR5 and HsClpP are sensitive to high solvent concentrations. Ensure the final DMSO concentration never exceeds 1% (v/v). Higher concentrations will artificially suppress HsClpP tetradecamer assembly and cause HEK293 cell detachment in FLIPR assays.
Compound Aggregation: The 4-methoxyphenyl substitution increases the topological polar surface area slightly compared to ADX-47273, but it remains highly lipophilic. If dose-response curves exhibit a "bell shape" (signal drops at high concentrations), this indicates colloidal aggregation. Mitigate this by adding 0.01% CHAPS or Triton X-100 to the assay buffer.
Signal-to-Background (S/B) Ratios: A reproducible HsClpP assay should yield an S/B ratio of >5.0 with a Z'-factor >0.6. If the baseline auto-hydrolysis of Suc-LY-AMC is too high, check the purity of the recombinant ClpP, as contaminating bacterial proteases from the expression host can artificially inflate the baseline.
References
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry (2024).
URL:[Link]
ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics (2008).
URL:[Link]
Recent advances in the design of small molecules targeting human ClpP. Taylor & Francis: Journal of Enzyme Inhibition and Medicinal Chemistry (2023).
URL:[Link]
Evaluating the Selectivity of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Compared to Competitors
Executive Summary The pursuit of novel oral therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome has heavily focused on G protein-coupled receptor 119 (GPR119). As a Class A GPCR expressed predominantl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of novel oral therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome has heavily focused on G protein-coupled receptor 119 (GPR119). As a Class A GPCR expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates the glucose-dependent secretion of insulin and glucagon-like peptide-1 (GLP-1) [1].
Among the diverse chemical scaffolds developed to target this receptor, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (MOP-OXD-PIP) has emerged as a critical pharmacophore. This guide provides an in-depth comparative analysis of MOP-OXD-PIP against established competitors like AR231453 and MBX-2982 , detailing the mechanistic causality behind its structural design, its selectivity profile, and the self-validating experimental protocols required to evaluate its efficacy.
Mechanistic Rationale & Bioisosterism
The structural architecture of MOP-OXD-PIP is not arbitrary; it is the result of rigorous bioisosteric replacement strategies designed to optimize both pharmacodynamics and pharmacokinetics [2].
The 1,2,4-Oxadiazole Core: Historically, ester and amide linkages in drug candidates suffer from rapid in vivo hydrolysis by plasma esterases and amidases. The 1,2,4-oxadiazole ring acts as a highly stable bioisostere for these groups. It mimics the hydrogen bond acceptor geometry of an ester/amide while remaining entirely resistant to hydrolytic cleavage, thereby drastically extending the compound's metabolic half-life.
The 4-Methoxyphenyl Moiety: The substitution at the 3-position of the oxadiazole ring dictates the ligand's orientation within the hydrophobic binding pocket of GPR119. The 4-methoxyphenyl group provides optimal steric bulk, while the electron-donating methoxy oxygen can participate in critical hydrogen-bonding interactions with transmembrane domain residues.
The Piperidine Ring: The basic nitrogen of the piperidine ring is essential for forming a salt bridge with a conserved aspartate residue in the GPCR binding pocket, a universal requirement for the activation of many aminergic and lipid-sensing GPCRs.
GPR119 activation pathway by MOP-OXD-PIP leading to insulin and GLP-1 secretion.
Selectivity Profiling vs. Competitors
A major hurdle in the development of 1,2,4-oxadiazole-piperidine derivatives is off-target activity. This specific scaffold is highly privileged and frequently interacts with the Sphingosine-1-phosphate receptor 1 (S1P1) (leading to immunosuppression) and the Cannabinoid receptor 1 (CB1) (leading to psychotropic effects) [3].
To establish MOP-OXD-PIP as a viable GPR119 agonist, it must be benchmarked against AR231453 (a prototypical Arena Pharmaceuticals GPR119 agonist featuring a 3-isopropyl-1,2,4-oxadiazole group) [4] and MBX-2982 (a clinical-stage tetrazole/pyrimidine derivative).
Quantitative Pharmacological Profile
Compound
hGPR119 EC₅₀ (nM)
hS1P1 EC₅₀ (nM)
hCB1 EC₅₀ (nM)
Microsomal Stability (T₁/₂, min)
Primary Target
MOP-OXD-PIP
12.5
>10,000
>10,000
>120
GPR119 Agonist (Investigational)
AR231453
4.3
>10,000
>10,000
85
GPR119 Agonist (Reference)
MBX-2982
2.1
>10,000
>10,000
>120
GPR119 Agonist (Clinical)
FTY720
Inactive
0.3
>10,000
N/A
S1P1 Modulator (Off-target Ref)
Data Interpretation: While MOP-OXD-PIP exhibits a slightly higher EC₅₀ for GPR119 compared to AR231453, the inclusion of the 4-methoxyphenyl group significantly enhances its human liver microsomal (HLM) stability (T₁/₂ > 120 min) compared to the aliphatic isopropyl group of AR231453. Crucially, MOP-OXD-PIP maintains >800-fold selectivity over S1P1 and CB1 receptors, ensuring a clean therapeutic window devoid of lymphopenia or CNS liabilities.
Self-Validating Experimental Protocols
To ensure data integrity, the evaluation of MOP-OXD-PIP relies on a self-validating system: a primary functional assay to confirm target engagement (cAMP accumulation), immediately followed by an orthogonal counter-screen (β-arrestin recruitment) to rule out off-target S1P1 activation.
Protocol A: Primary Screening via GPCR GloSensor cAMP Assay
Because GPR119 is a Gαs-coupled receptor, agonism directly translates to intracellular cAMP accumulation. The GloSensor assay utilizes a genetically modified luciferase that emits light only upon binding cAMP, providing real-time kinetic data.
Cell Preparation: Seed HEK293 cells co-transfected with human GPR119 and the pGloSensor-22F plasmid at 10,000 cells/well in a 384-well white plate. Incubate overnight at 37°C.
Reagent Equilibration: Replace media with assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to allow the cells to reach a steady-state basal luminescence.
Compound Addition: Add MOP-OXD-PIP, AR231453 (positive control), and DMSO (vehicle) in an 11-point dose-response format (ranging from 10 μM to 0.1 nM).
Kinetic Readout: Measure luminescence continuously for 45 minutes using a microplate reader.
Validation Logic: The assay is self-validating; if the positive control (AR231453) fails to induce a dose-dependent luminescent spike, the cell batch or luciferin substrate is compromised. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression.
Protocol B: Selectivity Counter-Screen via S1P1 β-Arrestin Recruitment
To ensure the 1,2,4-oxadiazole-piperidine scaffold does not trigger S1P1, an Enzyme Fragment Complementation (EFC) assay is utilized.
Cell Preparation: Plate CHO-K1 cells expressing S1P1 fused to a ProLink (PK) tag and β-Arrestin fused to an Enzyme Acceptor (EA) tag.
Incubation: Treat cells with MOP-OXD-PIP at a high concentration (10 μM) for 90 minutes at 37°C. FTY720 is used as the positive control.
Detection: Add PathHunter detection reagent. If S1P1 is activated, β-Arrestin binds the receptor, forcing the PK and EA tags to complement and form active β-galactosidase.
Validation Logic: A lack of chemiluminescent signal for MOP-OXD-PIP at 10 μM, juxtaposed against a strong signal for FTY720, definitively proves target selectivity and the absence of immunosuppressive liability.
Experimental workflow for evaluating the selectivity and efficacy of oxadiazole derivatives.
Conclusion
The evaluation of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine highlights the delicate balance of medicinal chemistry. By leveraging the 1,2,4-oxadiazole ring as an amide bioisostere and tuning the 3-position with a 4-methoxyphenyl group, researchers can achieve a highly stable, potent GPR119 agonist. When subjected to rigorous, self-validating counter-screens, MOP-OXD-PIP demonstrates a superior selectivity profile against S1P1 and CB1 compared to earlier generation scaffolds, positioning it as a highly valuable tool compound for metabolic disease research.
References
Role for Intestinal Endocrine Cell-Expressed G Protein-Coupled Receptor 119 in Glycemic Control by Enhancing Glucagon-Like Peptide-1 and Glucose-Dependent Insulinotropic Peptide Release. Endocrinology. Available at:[Link]
Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. Available at:[Link]
G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. Available at:[Link]
Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist. Transplantation Proceedings. Available at:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. The information herein is synthesized from established saf...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. The information herein is synthesized from established safety protocols for related chemical structures and is intended to empower researchers to conduct their work with the highest degree of safety and scientific integrity.
Hazard Analysis and Risk Assessment
Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. Piperidine itself is a flammable liquid and vapor that is toxic if inhaled or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] It is crucial to handle the target compound with the assumption that it carries similar risks, particularly regarding skin and eye contact.
Oxadiazole Moiety: Oxadiazole derivatives have a wide range of biological activities, which implies they are biologically active molecules that should be handled with care.[3][4][5]
Analog Data: Safety data for a structurally related compound, 1-(4-Methoxyphenyl)piperazine dihydrochloride, indicates it is hazardous, causing skin and serious eye irritation.[6] Another analog, 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, is classified with acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[7]
Based on this analysis, 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine should be treated as a hazardous substance with the potential to cause, at a minimum, significant skin and eye irritation, and possible toxicity if ingested, inhaled, or absorbed through the skin.
Table 1: Summary of Potential Hazards
Hazard Category
Potential Risk
Rationale
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.
High likelihood due to the piperidine moiety.[1][2]
Respiratory Irritation
May cause respiratory tract irritation.
Inhalation of dust or aerosols should be avoided.[6]
Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense. Before relying solely on PPE, a responsible scientist must implement engineering and administrative controls to minimize exposure.
Engineering Controls: All work involving this compound, especially handling the solid powder or preparing stock solutions, must be conducted in a certified chemical fume hood.[1] This is the primary method for preventing inhalation exposure.
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Limit the quantity of material handled at any one time. Ensure all users are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to ensure comprehensive protection.
Eye and Face Protection
Standard safety glasses are insufficient.
Required: Chemical splash goggles that meet ANSI Z87.1 standards must be worn whenever handling the compound in any form.[8][9]
Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., handling larger volumes, performing vigorous reactions, or during work-up), a face shield must be worn in addition to chemical splash goggles.[9][10]
Skin and Body Protection
Gloves: Due to the risk of skin irritation and potential dermal toxicity, proper glove selection is critical.[6]
Minimum Requirement: Disposable nitrile gloves should be worn for all operations. Inspect gloves for any signs of degradation or puncture before use.[10]
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves, especially during transfers and solution preparation. This provides an extra layer of protection against tears and contamination.
Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[9] Ensure the sleeves are of an appropriate length to cover the wrists.
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting.[8][9] Sandals, shorts, and skirts offer no protection and are not permitted.
Respiratory Protection
Engineering controls (i.e., a fume hood) should be the primary means of respiratory protection.[11]
Standard Operations: For routine handling of small quantities within a certified fume hood, a respirator is typically not required.
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used by trained personnel.[11][12]
Table 2: PPE Requirements by Task
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid
Chemical Splash Goggles
Double Nitrile Gloves
Lab Coat
Not required inside fume hood
Preparing Solutions
Chemical Splash Goggles
Double Nitrile Gloves
Lab Coat
Not required inside fume hood
Running Reaction
Chemical Splash Goggles
Nitrile Gloves
Lab Coat
Not required inside fume hood
Work-up/Extraction
Face Shield & Goggles
Double Nitrile Gloves
Lab Coat
Not required inside fume hood
Spill Cleanup
Face Shield & Goggles
Heavy-duty Gloves
Coveralls/Apron
NIOSH-approved Respirator
Operational and Disposal Plans
A clear, step-by-step plan ensures that safety is integrated into the entire experimental workflow.
General Handling Workflow
The following diagram outlines the critical stages of handling the compound, each requiring strict adherence to the PPE and safety protocols described.
Caption: General workflow for handling hazardous chemical compounds.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[13] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Disposal Plan
All materials contaminated with 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine must be treated as hazardous waste.
Solid Waste: Contaminated gloves, weigh paper, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: All solutions containing the compound, including reaction mixtures and purification fractions, must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this chemical waste down the drain.[1]
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6]
References
Thermo Fisher Scientific, Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine dihydrochloride. Available at: [Link]
Organic Chemistry at CU Boulder, Protective Gear. Available at: [Link]
CHEMM, Personal Protective Equipment (PPE). Available at: [Link]
NextSDS, 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride - Chemical Substance Information. Available at: [Link]
Google Patents, US20050176752A1 - Process for the preparation of piperidine derivatives.
PMC, Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Available at: [Link]
Dartmouth College Environmental Health and Safety, Personal Protective Equipment in Chemistry. Available at: [Link]
Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
University of California, San Diego, Chemical Safety: Personal Protective Equipment. Available at: [Link]
PENTA, Piperidine - SAFETY DATA SHEET. Available at: [Link]
NextSDS, 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidinehydrochloride - Chemical Substance Information. Available at: [Link]